An In-depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Aminopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications
Introduction
(4-Aminopyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyridine ring substituted with both an amine and a boronic acid group, makes it a highly versatile and valuable building block. The pyridine moiety is a common scaffold in pharmaceuticals, capable of engaging in hydrogen bonding and other key intermolecular interactions. The boronic acid functional group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, handling, and reactivity of (4-Aminopyridin-3-yl)boronic acid. It further delves into its mechanistic role in catalysis and its proven applications as a critical intermediate in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. (4-Aminopyridin-3-yl)boronic acid is a solid, typically white, compound whose properties are dictated by the interplay between the basic aminopyridine core and the acidic boronic acid moiety.
| Property | Value | Source |
| CAS Number | 959957-75-6 | [2] |
| Molecular Formula | C₅H₇BN₂O₂ | [2] |
| Molecular Weight | 137.93 g/mol | [2] |
| IUPAC Name | (4-amino-3-pyridinyl)boronic acid | [2] |
| Physical Form | Solid | [3] |
| pKa (Predicted) | 4.24 ± 0.10 (for 6-amino isomer) | [3] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis, Stability, and Handling
Synthesis
The synthesis of heteroaryl boronic acids like (4-Aminopyridin-3-yl)boronic acid is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation is a particularly robust and widely adopted method.[4] This reaction typically involves the cross-coupling of a halo-aminopyridine (e.g., 3-bromo-4-aminopyridine or 3-iodo-4-aminopyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4]
The general synthetic approach is as follows:
-
A reaction vessel is charged with the 3-halo-4-aminopyridine starting material, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
An anhydrous, deoxygenated solvent (such as dioxane or DMF) is added.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final (4-Aminopyridin-3-yl)boronic acid.
This method is valued for its high functional group tolerance, allowing for the synthesis of complex boronic acids without the need for extensive protecting group strategies.[4]
Stability and Storage
Boronic acids are known to be sensitive to certain conditions. A primary degradation pathway is the trimerization to form a boroxine anhydride through the loss of water. This process is often reversible but can complicate stoichiometry and reaction kinetics. Boronic esters, such as the pinacol ester intermediates, are generally more stable but are still susceptible to hydrolysis.[5]
Expert Insight: To ensure the integrity and reactivity of (4-Aminopyridin-3-yl)boronic acid, the following storage and handling protocols are critical:
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[6] For long-term stability, refrigeration or freezing (e.g., -20°C) in a dark, dry place is strongly recommended.[3]
-
Handling: Avoid prolonged exposure to atmospheric moisture and air.[7] When weighing and dispensing the reagent, do so in a controlled environment, such as a glove box or under a stream of inert gas, if possible. Use dry solvents and glassware for reactions to prevent premature degradation.
Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The paramount utility of (4-Aminopyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[8]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Causality Behind the Steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar-X). This is often the rate-limiting step and results in a Pd(II) complex.[9]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the aminopyridinyl group to the palladium, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments (Ar and the aminopyridinyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Applications in Medicinal Chemistry and Drug Discovery
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The boronic acid functional group adds another layer of utility, making (4-Aminopyridin-3-yl)boronic acid a high-value intermediate.[11]
Role as a Synthetic Building Block: The primary application is to introduce the 4-aminopyridine moiety into target molecules via Suzuki-Miyaura coupling. This allows for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR). The ability to form C-C bonds under relatively mild conditions preserves other sensitive functional groups within the molecule, which is a significant advantage in the synthesis of complex drug candidates.[1] Boronic acid-containing aminopyridines have been used to develop antagonists for chemokine receptors like CXCR1/2, which are targets for inflammatory diseases.[12]
The Boronic Acid as a Pharmacophore: Beyond its role in synthesis, the boronic acid group itself can be a key pharmacophore. It is a known bioisostere of carboxylic acids and can act as a reversible covalent inhibitor of serine proteases.[11] The boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a serine residue in an enzyme's active site. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[13] Therefore, molecules synthesized using (4-Aminopyridin-3-yl)boronic acid may be designed where the boronic acid is retained in the final structure to serve as a bioactive component.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of (4-Aminopyridin-3-yl)boronic acid with an aryl bromide.
Objective: To synthesize a 4-amino-3-arylpyridine derivative.
Materials:
-
(4-Aminopyridin-3-yl)boronic acid (1.2 eq.)
-
Aryl Bromide (Ar-Br) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq.), (4-Aminopyridin-3-yl)boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential degradation. Anhydrous base is crucial as water can affect the catalytic activity.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Degassing is essential for reproducibility and high yield.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Rationale: The solvent mixture provides a medium that can dissolve both the organic starting materials and the inorganic base, facilitating the reaction. The solvent must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath (e.g., 90-100°C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Rationale: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Rationale: This removes the inorganic byproducts and the bulk of the polar solvent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Toxicology
Safe handling of all chemicals is essential. Based on data for structurally similar aminopyridines and boronic acids, (4-Aminopyridin-3-yl)boronic acid should be handled with care.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14] The parent 4-aminopyridine is known to be highly toxic.[15]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]
-
Handling: Avoid creating dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
-
Conclusion
(4-Aminopyridin-3-yl)boronic acid is a powerful and versatile reagent for chemical synthesis and drug discovery. Its value is derived from the strategic combination of a pharmaceutically relevant aminopyridine core with the synthetically tractable boronic acid handle. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively leverage this molecule for the construction of novel chemical entities with significant potential in therapeutic development. Its continued use as a key building block is certain to contribute to advancements in medicinal chemistry and materials science.
References
-
Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3635. [Link]
-
PubChem. (2025). (4-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Schuler, A. D., et al. (2015). Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3879-3883. [Link]
-
Autechaux, A. (2026). The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Medium. [Link]
-
Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2147. [Link]
-
Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3482. [Link]
-
Royal Society of Chemistry. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 589-598. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE MSDS. [Link]
-
Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. [Link]
-
Bissember, A. C., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(16), 6398-6402. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ADAMA. (2022). Pyrinex 25 CS SAFETY DATA SHEET. [Link]
-
Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers, 6, 2991-2998. [Link]
-
Judge, B. S., & Tormoehlen, L. M. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 289-294. [Link]
-
ResearchGate. (n.d.). Miyaura borylation. [Link]
-
PrepChem. (n.d.). Synthesis of 4-tolylboronic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (4-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 23583877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1692-25-7|Pyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. BLDpharm - Bulk Product Details [bldpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. alkalimetals.com [alkalimetals.com]
